molecular formula C19H15N3O4S B2688494 N1-(2-cyanophenyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide CAS No. 1795298-31-5

N1-(2-cyanophenyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide

Cat. No.: B2688494
CAS No.: 1795298-31-5
M. Wt: 381.41
InChI Key: IJHKMIKCMUKERA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound is typically analyzed using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), or mass spectrometry. These techniques can provide detailed information about the arrangement of atoms within the molecule .


Chemical Reactions Analysis

The chemical reactions involving a compound can be studied using various techniques. This can include studying the kinetics of the reaction, identifying the products of the reaction, and determining the mechanism of the reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various analytical techniques .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of compounds related to N1-(2-cyanophenyl)-N2-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)oxalamide often involves complex reactions to introduce functional groups that confer desirable properties for various applications. For instance, Aniskova et al. (2017) described the synthesis of biologically active compounds through reactions involving arylmethylidene derivatives of furan-2(3H)-ones, which are crucial for constructing molecules with pyridine and pyridazine fragments, demonstrating the significance of such compounds in developing new chemical entities with potential biological activities (Aniskova, Grinev, & Yegorova, 2017).

Biomedical Applications

Compounds structurally similar to this compound have been evaluated for various biomedical applications, including imaging and therapy. Horti et al. (2019) discussed the development of a PET radiotracer for imaging of reactive microglia in neuroinflammation, highlighting the utility of furan derivatives in neuroimaging and the study of neuropsychiatric disorders, including Alzheimer's disease and Parkinson's disease (Horti et al., 2019).

Materials Science and Sensing Applications

In materials science, the incorporation of furan and thiophene derivatives into polymers and sensors shows significant promise. Zhang et al. (2017) demonstrated a method for photoinduced direct oxidative annulation involving 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, leading to the synthesis of polyheterocyclic compounds with potential applications in organic electronics and sensing technologies (Zhang et al., 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This can be studied using various biochemical and biophysical techniques .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. These can include studies on its acute and chronic toxicity, carcinogenicity, and potential for causing genetic mutations .

Future Directions

The future directions for research on a compound can depend on many factors, such as its potential applications, its mechanism of action, and the current state of knowledge about the compound .

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c20-10-12-4-1-2-5-14(12)22-19(25)18(24)21-11-13-7-8-16(27-13)17(23)15-6-3-9-26-15/h1-9,17,23H,11H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHKMIKCMUKERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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